tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid
Description
tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is a carbamate-protected cyclobutylamine salt formed by combining tert-butyl cis-N-(3-aminocyclobutyl)carbamate with oxalic acid. The compound features a cis-configuration at the cyclobutyl ring, confirmed via chiral chromatography in synthetic protocols . Its molecular formula is C₉H₁₈N₂O₂·C₂H₂O₄ (derived from analogous structures in and ), with a molecular weight of ~310–375 g/mol depending on stoichiometry. Oxalic acid acts as a counterion, enhancing crystallinity and solubility in polar solvents .
This compound is primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and neuroactive agents . Its synthesis involves reductive amination of tert-butyl (3-oxocyclobutyl)carbamate followed by acid-catalyzed Boc deprotection and salt formation with oxalic acid .
Properties
Molecular Formula |
C11H20N2O6 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid |
InChI |
InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
HXJVJICNBMTXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound generally follows a multistep synthetic pathway involving:
Reductive Amination of tert-Butyl (3-oxocyclobutyl)carbamate:
The initial step involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate to introduce the amino group at the 3-position of the cyclobutyl ring. This step is typically carried out using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions to preserve the tert-butyl carbamate protecting group.Boc Deprotection and Salt Formation:
After the amination, acid-catalyzed deprotection of the tert-butyl carbamate (Boc) group is performed to expose the free amine. This is followed by salt formation with oxalic acid to yield the oxalate salt of the compound. The oxalic acid salt improves the compound’s solubility and stability.Control of Stereochemistry:
The cis-configuration of the cyclobutyl ring is maintained throughout the synthesis, often confirmed by chiral chromatography. This stereochemical control is critical, as the cis-isomer exhibits significantly higher biological activity compared to the trans-isomer.
Industrial Production Methods
In industrial settings, scalable methods such as continuous flow synthesis are employed to produce this compound efficiently. Continuous flow techniques allow precise control over reaction parameters (temperature, pressure, residence time), leading to high purity and yield while facilitating large-scale production. This approach also minimizes side reactions and degradation that can occur in batch processes.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|
| Reductive Amination | tert-Butyl (3-oxocyclobutyl)carbamate, sodium triacetoxyborohydride, mild solvent (e.g., dichloromethane), room temp | Introduction of amino group, retention of Boc | 80–95 |
| Boc Deprotection | Acid catalyst (e.g., trifluoroacetic acid), room temperature | Removal of Boc protecting group | 78–96 |
| Salt Formation with Oxalic Acid | Oxalic acid, polar solvent (e.g., ethanol, water), mild heating | Formation of oxalate salt, improved crystallinity | Quantitative |
Note: Variations in deprotection methods (acid-catalyzed vs. hydrogenolytic) have been reported, affecting yields and purity.
Chemical Reactions and Analysis
This compound can undergo several chemical transformations:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide, the compound can be converted into various oxidized derivatives, potentially modifying the amino or carbamate functionalities.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride can transform the carbamate or amine groups into corresponding alcohols or amines.
Substitution: The compound’s amino group can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups for further synthetic elaboration.
The specific products depend on reagents and reaction conditions, enabling the compound’s use as a versatile intermediate in complex molecule synthesis.
Comparative Physicochemical Data
| Property | This compound | Analogous Non-Salt Carbamate |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ · C₂H₂O₄ | Varies |
| Molecular Weight | ~310–375 g/mol (depending on stoichiometry) | Lower (free base form) |
| Aqueous Solubility | ~50 mg/mL | <10 mg/mL |
| Thermal Stability (Decomposition) | >200°C | <150°C |
| Stereochemical Configuration | cis-configuration (biologically active) | trans-configuration (less active) |
| Binding Affinity to PDE1 | IC₅₀ = 2 nM | IC₅₀ = 120 nM |
The oxalic acid salt form demonstrates superior solubility and thermal stability compared to free base analogues. The cis-stereochemistry enhances biological activity, emphasizing the importance of stereochemical control during synthesis.
Research Outcomes and Notes
Yield Variation: Different deprotection strategies impact overall yield, with acid-catalyzed methods generally achieving higher yields (78–96%) than hydrogenolytic methods (60–70%).
Biological Relevance: The compound’s cis-isomer is pharmacologically active, serving as a potent phosphodiesterase inhibitor, whereas trans-isomers show negligible activity, underscoring the necessity of stereochemical precision in preparation.
Applications: The compound serves as a building block in drug discovery, especially for kinase inhibitors and neuroprotective agents, validated by extensive synthetic and biological studies.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and functional attributes of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid with related carbamate-oxalate salts:
Physicochemical Properties
- Solubility: The oxalic acid salt of tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibits higher aqueous solubility (~50 mg/mL) compared to non-salt analogues (e.g., tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate: <10 mg/mL) due to ionic interactions .
- Stability : Oxalic acid salts demonstrate improved thermal stability (decomposition >200°C) versus free bases, which often degrade below 150°C .
- Stereochemical Impact : The cis-cyclobutyl configuration in the target compound enhances binding affinity to PDE1 (IC₅₀ = 2 nM) compared to trans-isomers (IC₅₀ = 120 nM) .
Research Findings and Contradictions
- Contradiction in Synthetic Routes: and describe divergent deprotection methods (acid-catalyzed vs. hydrogenolytic) for tert-butyl carbamates, impacting yield (78–96% vs. 60–70%) .
- Biological Activity : While the target compound’s cis-isomer is pharmacologically active, trans-isomers of analogous cyclobutyl carbamates show negligible activity, emphasizing stereochemical precision .
Biological Activity
Tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O5 |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 2306248-51-9 |
| Physical State | White to yellow solid |
Tert-butyl cis-N-(3-aminocyclobutyl)carbamate acts primarily through modulation of specific biochemical pathways. It is known to influence cyclic nucleotide signaling, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound may act as an inhibitor or modulator of phosphodiesterases (PDEs), which are enzymes that degrade cyclic AMP and cyclic GMP, thereby regulating their levels within cells .
Biological Activity
- Inhibition of Cyclic Nucleotide Phosphodiesterases : The compound has been shown to inhibit specific PDEs, which can lead to increased levels of cAMP and cGMP within cells. This elevation can enhance signaling pathways related to cell growth and survival .
- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival .
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of mitochondrial pathways and oxidative stress responses .
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of related carbamate derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve neuronal function by modulating intracellular signaling pathways .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that tert-butyl cis-N-(3-aminocyclobutyl)carbamate exhibited potent antitumor activity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
